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Compound of Interest

Compound Name:
Methyl 6-methoxy-2-

pyrazinecarboxylate

Cat. No.: B1324333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-methoxy-2-pyrazinecarboxylate, a heterocyclic compound of interest in medicinal

chemistry and materials science. The following sections detail its characteristic Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary
The spectroscopic data presented herein are predicted values based on the chemical structure

of Methyl 6-methoxy-2-pyrazinecarboxylate and established principles of spectroscopic

interpretation. These values serve as a reference for the identification and characterization of

this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.65 Singlet 1H H-3 (Pyrazine ring)

~8.40 Singlet 1H H-5 (Pyrazine ring)

~4.05 Singlet 3H
-OCH₃ (Methoxy

group)

~3.95 Singlet 3H
-COOCH₃ (Ester

methyl)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm) Assignment

~165 C=O (Ester carbonyl)

~162 C-6 (Carbon attached to -OCH₃)

~145 C-2 (Carbon attached to ester)

~142 C-3

~138 C-5

~55 -OCH₃ (Methoxy carbon)

~53 -COOCH₃ (Ester methyl carbon)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch

~2950-3000 Medium
Aliphatic C-H Stretch (-OCH₃, -

COOCH₃)

~1725-1740 Strong C=O Stretch (Ester)

~1580-1600 Medium-Strong C=N Stretch (Pyrazine ring)

~1450-1500 Medium Aromatic C=C Stretch

~1250-1300 Strong
Asymmetric C-O-C Stretch

(Ester)

~1100-1150 Strong
Symmetric C-O-C Stretch

(Ester & Ether)

Mass Spectrometry (MS)
m/z Interpretation

168 [M]⁺ (Molecular Ion)

153 [M - CH₃]⁺

139 [M - C₂H₅]⁺ or [M - OCH₃]⁺

110 [M - COOCH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Methyl 6-methoxy-2-
pyrazinecarboxylate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., TMS).

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for

each unique carbon.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is ground with ~100 mg of dry potassium

bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.
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Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean ATR crystal) is

recorded.

The sample is placed in the IR beam path, and the spectrum is recorded, typically in the

range of 4000-400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS) for dissolved samples.

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector records the abundance of each ion,

generating the mass spectrum.

Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of Methyl
6-methoxy-2-pyrazinecarboxylate

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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